3-Bromo-4-(trifluoromethoxy)benzoic acid
Overview
Description
3-Bromo-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4BrF3O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 of the benzene ring are substituted by a bromine atom and a trifluoromethoxy group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(trifluoromethoxy)benzoic acid typically involves the bromination of 4-(trifluoromethoxy)benzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (CuI, Pd(PPh3)4).
Coupling Reactions: Boronic acids/esters, palladium catalysts (Pd(PPh3)4), bases (K2CO3, NaOH), solvents (THF, toluene).
Reduction Reactions: Reducing agents (LiAlH4, BH3), solvents (ether, THF).
Major Products:
Substitution Reactions: Substituted benzoic acid derivatives.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: Benzyl alcohol derivatives.
Scientific Research Applications
3-Bromo-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, which stabilizes the interaction with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the bromine atom.
3-(Trifluoromethoxy)benzoic acid: Similar structure but lacks the bromine atom.
4-(Trifluoromethyl)benzyl bromide: Contains a bromine atom and a trifluoromethyl group but differs in the position and type of functional groups.
Uniqueness: 3-Bromo-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both a bromine atom and a trifluoromethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased reactivity in substitution and coupling reactions, enhanced lipophilicity, and the ability to form stable halogen bonds .
Properties
IUPAC Name |
3-bromo-4-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O3/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZJKGGHTKIIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604487 | |
Record name | 3-Bromo-4-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85373-96-2 | |
Record name | 3-Bromo-4-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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